![molecular formula C19H13BrN4O2 B2949983 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide CAS No. 1251547-83-7](/img/structure/B2949983.png)
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide, also known as LY404039, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called mGluR antagonists, which act on the metabotropic glutamate receptor.
Wirkmechanismus
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide acts as an antagonist at the mGluR2/3 receptor, which is involved in regulating glutamate release in the brain. By blocking this receptor, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide reduces the release of glutamate, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide can have a range of biochemical and physiological effects, depending on the specific application. For example, in animal models of schizophrenia, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been shown to reduce the positive symptoms of the disorder, such as hallucinations and delusions. In models of anxiety and depression, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been shown to reduce anxiety-like and depressive-like behaviors, respectively. In models of Parkinson's disease, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been shown to improve motor function and reduce the loss of dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide is that it has been extensively studied in animal models, which can provide valuable insights into its potential therapeutic applications. However, one limitation is that its effects can be highly dependent on the specific experimental conditions, such as the dose and route of administration.
Zukünftige Richtungen
There are several potential future directions for research on 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is its potential use in combination with non-pharmacological therapies, such as cognitive-behavioral therapy. Additionally, further research is needed to better understand the specific mechanisms underlying 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide's effects, which could help to identify new targets for drug development.
Synthesemethoden
The synthesis of 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide involves several steps, starting with the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the acid, which is subsequently converted to the acid chloride. The acid chloride is then reacted with 6-aminochromone to form the desired amide product.
Wissenschaftliche Forschungsanwendungen
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been studied for its potential therapeutic applications in a range of neurological disorders, including schizophrenia, anxiety, depression, and Parkinson's disease. It has also been investigated for its potential use in pain management and addiction treatment.
Eigenschaften
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGWVHGUGNRDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.